

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" CAS number 119516-86-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Cat. No.: B037570

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** (CAS 119516-86-8)

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a versatile heterocyclic compound distinguished by its unique molecular architecture, which combines a 2,5-dimethylpyrrole core with an N-linked cyanophenyl group.^{[1][2][3]} This structure imparts a valuable combination of electronic properties and reactivity, establishing the molecule as a significant building block in several advanced scientific fields.^{[1][3]} Primarily, it serves as a crucial intermediate in organic synthesis for the construction of more complex molecules.^{[1][4]} Its applications extend into materials science, where it is utilized in the development of organic semiconductors, dyes, and specialized polymers.^{[1][2][3]} Furthermore, the pyrrole scaffold is a well-established pharmacophore in medicinal chemistry, and this specific derivative has shown considerable promise in pharmaceutical research, particularly in the development of novel therapeutic agents.^{[1][5][6]} This guide provides a comprehensive overview of its synthesis, properties, applications, and the technical considerations essential for its effective use in a research and development setting.

Physicochemical and Structural Properties

The compound, also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, possesses a unique set of properties derived from its aromatic pyrrole ring and the electron-withdrawing cyanophenyl substituent.^[2] These features govern its solubility, reactivity, and electronic behavior, making it suitable for a range of applications.

Table 1: Core Properties of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**

Property	Value	Source(s)
CAS Number	119516-86-8	[1][7][8]
Molecular Formula	C ₁₃ H ₁₂ N ₂	[1][2][8]
Molecular Weight	196.25 g/mol	[1][2][7]
Appearance	Light yellow to brown crystalline powder	[1][3]
Melting Point	110 °C	[1][3][8]
Purity	Typically ≥ 98% (by GC)	[1]
Boiling Point	345.9 ± 30.0 °C at 760 mmHg	[8]
Density	~1.0 g/cm ³	[8]
Solubility	Soluble in methanol and other organic solvents	[2][8]
Storage Conditions	Store at 2 - 8 °C, sealed in a dry environment	[1][3]

Synthesis and Mechanistic Insights: The Paal-Knorr Reaction

The most direct and widely adopted method for synthesizing N-substituted pyrroles, including **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**, is the Paal-Knorr synthesis.^{[9][10]} This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.^[10] For the title compound, the synthesis proceeds by reacting 2,5-hexanedione with 4-aminobenzonitrile.

The choice of the Paal-Knorr reaction is strategic due to its high efficiency, atom economy (with water as the primary byproduct), and the general availability of the starting materials.[\[11\]](#) The reaction is typically catalyzed by an acid, which facilitates the key cyclization and dehydration steps.[\[9\]](#)[\[10\]](#)

Reaction Mechanism

The mechanism involves the nucleophilic attack of the primary amine (4-aminobenzonitrile) on the protonated carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

- **Amine Addition:** The amino group of 4-aminobenzonitrile attacks one of the carbonyl carbons of 2,5-hexanedione.
- **Hemiaminal Formation:** This initial attack forms a hemiaminal intermediate.
- **Cyclization:** The nitrogen then performs a second, intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring.
- **Dehydration:** The resulting intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.

Caption: Paal-Knorr synthesis mechanism for the target compound.

Reference Experimental Protocol

This protocol is a representative procedure based on the principles of the Paal-Knorr synthesis.

Note: This is a generalized protocol and should be adapted and optimized under appropriate laboratory safety standards.

- **Reactant Charging:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 eq) and 4-aminobenzonitrile (1.0 eq).
- **Solvent and Catalyst Addition:** Add a suitable solvent such as glacial acetic acid or ethanol. Introduce a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The choice of catalyst is critical; milder, biodegradable catalysts like citric acid have also

been reported for similar reactions, enhancing the green chemistry profile of the synthesis.

[12]

- Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a light yellow or brown crystalline powder.[1]

Key Application Areas

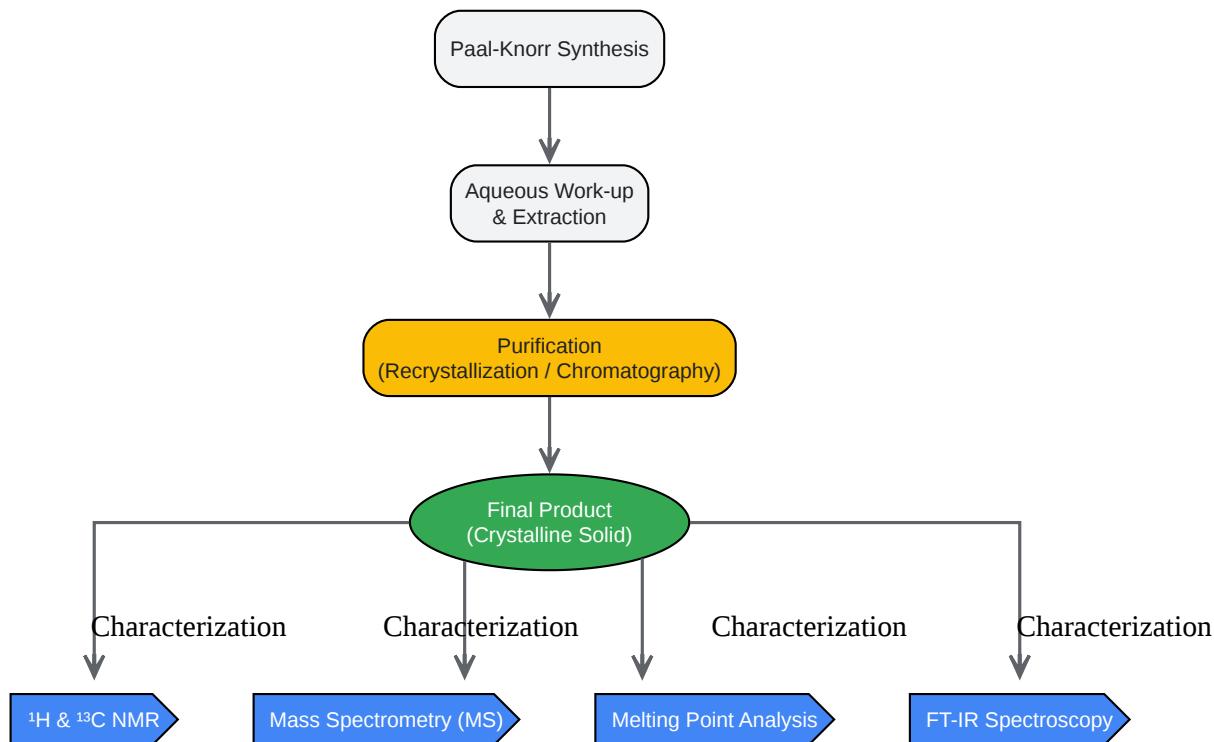
The unique electronic and structural features of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** make it a compound of high interest across multiple research domains.

Pharmaceutical Development and Medicinal Chemistry

The pyrrole heterocycle is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs like Atorvastatin and Sunitinib.[6][13][14] Its derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

- Androgen Receptor (AR) Antagonism: Research has specifically identified 4-phenylpyrrole derivatives as potent androgen receptor antagonists.[15] One study demonstrated that derivatives of this class show antagonistic activity against both wild-type and mutant ARs, which are implicated in castration-resistant prostate cancer.[15] This makes **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** a valuable starting point or intermediate for developing novel therapeutics for hormone-dependent cancers.[15]

- Enzyme Inhibition: The pyrrole core can be functionalized to target specific enzymes. For instance, various pyrrole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and tyrosinase for applications in dermatology.[16][17] The cyanophenyl group can participate in key binding interactions, such as hydrogen bonding or dipole interactions, within an enzyme's active site.


Materials Science and Organic Electronics

The compound's structure is well-suited for applications in materials science due to its conjugated π -system, which includes both the pyrrole and phenyl rings.

- Organic Semiconductors: The molecule serves as a building block for larger conjugated systems used in organic electronics.[1][2][3] Its properties can be tuned to create materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
- Photochemistry: The compound's light-absorbing properties make it a subject of study for developing solar energy materials and photonic devices.[1][3]

Quality Control and Characterization Workflow

Ensuring the identity and purity of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** is paramount for its reliable use in downstream applications. A standard workflow involves synthesis, purification, and comprehensive spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Standard workflow for synthesis and quality control.

Expected Spectroscopic Signatures:

- ^1H NMR: Protons on the pyrrole ring would appear as a singlet, while the methyl groups would also yield a characteristic singlet. The protons on the cyanophenyl ring would show a typical AA'BB' doublet of doublets pattern in the aromatic region.
- ^{13}C NMR: Distinct signals would be present for the methyl carbons, the pyrrole ring carbons, the carbons of the phenyl ring, and the characteristic nitrile carbon ($\text{C}\equiv\text{N}$) signal further downfield.
- FT-IR: Key vibrational bands would include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic rings, and a sharp, strong absorption band around

2220-2240 cm^{-1} characteristic of the nitrile (C≡N) group.

- Mass Spectrometry: The molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight (196.25).

Safety, Handling, and Storage

As a laboratory chemical, **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** requires careful handling.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C. [1][3] Protect from light and moisture to prevent degradation.
- Toxicity: While specific toxicity data is not extensively detailed, its classification as a toxic solid (Hazard Class 6.1) necessitates caution.[8][18] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[1]

Conclusion

1-(4-Cyanophenyl)-2,5-dimethylpyrrole (CAS 119516-86-8) is a high-value chemical intermediate with demonstrated utility and significant potential. Its straightforward synthesis via the Paal-Knorr reaction, combined with its unique electronic properties, makes it an attractive building block for researchers in drug discovery, particularly in oncology, as well as for scientists developing next-generation organic electronic materials. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in advanced research and development projects.

References

- CNR-IRIS. (n.d.). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship.
- ResearchGate. (n.d.). The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction.
- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. *J Pharm Sci Emerg Drugs* 10:4.

- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ResearchGate. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Chemical Encyclopedia. (2011). CAS No. 119516-86-8.
- ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles.
- LookChem. (n.d.). **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**.
- PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists.
- PubChem. (n.d.). **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**.
- DIARY directory. (n.d.). **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**.
- PubChemLite. (n.d.). **1-(4-cyanophenyl)-2,5-dimethylpyrrole**.
- Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.
- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
- PubMed. (2000). Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors.
- MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
- ResearchGate. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
- SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[¹³C NMR] - Chemical Shifts.
- PubChem. (n.d.). 2,5-Dimethylpyrrole.
- PubMed Central. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 119516-86-8: 1-(4-CYANOPHENYL)-2,5-DIMETHYL PYRROLE [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. FCKeditor - Resources Browser [diarydirectory.com]
- 5. scitechnol.com [scitechnol.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas Landing [thermofisher.com]
- 8. 替氟烷CAS号119516-86-8-化工百科 – 960化工网 [m.chem960.com]
- 9. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship [iris.cnr.it]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 17. Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. H61178.06 [thermofisher.cn]
- To cite this document: BenchChem. ["1-(4-Cyanophenyl)-2,5-dimethylpyrrole" CAS number 119516-86-8]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b037570#1-4-cyanophenyl-2-5-dimethylpyrrole-cas-number-119516-86-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com